4-cyclobutylbutan-1-amine hydrochloride
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Overview
Description
4-cyclobutylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclobutyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutylbutan-1-amine hydrochloride typically involves the nucleophilic substitution of a haloalkane with ammonia or an amine. One common method is the alkylation of ammonia with a haloalkane, such as 4-cyclobutylbutyl chloride, under basic conditions to form the primary amine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or distillation to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-cyclobutylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, acid anhydrides, and aldehydes are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of amides, imines, or other functionalized derivatives .
Scientific Research Applications
4-cyclobutylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-cyclobutylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-cyclobutylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: A simpler amine with a cyclobutyl group, used in similar applications but with different reactivity.
Butylamine: Lacks the cyclobutyl group, resulting in different chemical properties and applications.
Cyclobutylmethylamine: Another related compound with a different substitution pattern, leading to variations in reactivity and biological activity
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
CAS No. |
2751620-86-5 |
---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.7 |
Purity |
0 |
Origin of Product |
United States |
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